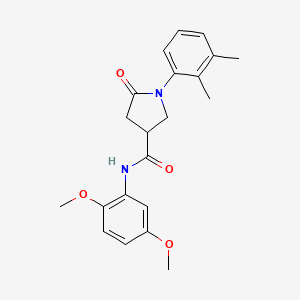![molecular formula C14H14N4 B14136921 N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities The structure of this compound consists of a benzimidazole core with an aminobenzyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method is the reaction of o-phenylenediamine with 3-nitrobenzaldehyde to form the intermediate 3-nitrobenzylidene-o-phenylenediamine, which is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce imines to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or diaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for electrophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzimidazole compounds .
科学研究应用
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and dyes.
作用机制
The mechanism of action of N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. Additionally, the compound can interact with DNA or RNA, affecting gene expression and protein synthesis .
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad-spectrum biological activities.
2-Aminobenzimidazole: A derivative with an amino group at the 2-position, exhibiting similar biological properties.
N-(2-Aminobenzyl)-1H-benzo[d]imidazol-2-amine: A closely related compound with an aminobenzyl group at the 2-position.
Uniqueness
N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the specific positioning of the aminobenzyl group, which can influence its binding affinity and selectivity towards molecular targets. This structural feature may enhance its biological activity and make it a more potent candidate for drug development compared to other benzimidazole derivatives .
属性
分子式 |
C14H14N4 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC 名称 |
N-[(3-aminophenyl)methyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H14N4/c15-11-5-3-4-10(8-11)9-16-14-17-12-6-1-2-7-13(12)18-14/h1-8H,9,15H2,(H2,16,17,18) |
InChI 键 |
URUHFYPYRDZYBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)NCC3=CC(=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


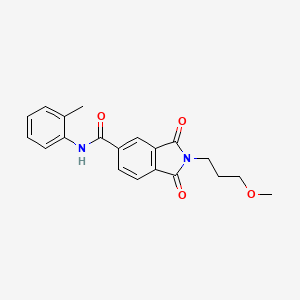
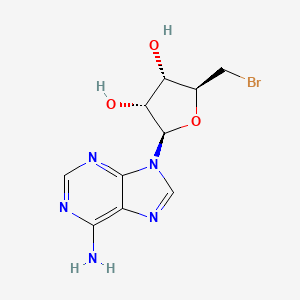
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)

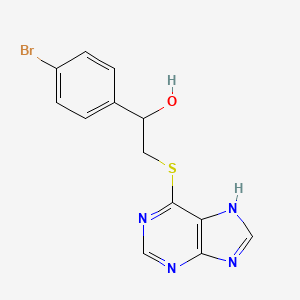
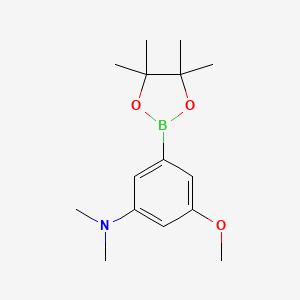
acetic acid](/img/structure/B14136877.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)


![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)


